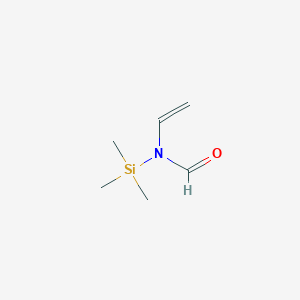

(N-Vinylformamido)trimethylsilane

Description

(N-Vinylformamido)trimethylsilane is a specialized organosilicon compound characterized by a vinylformamido functional group attached to a trimethylsilane moiety. The compound’s reactivity is influenced by both the electron-donating trimethylsilyl group and the vinylformamido substituent, which may enhance its utility in polymer chemistry, cross-coupling reactions, or as a protecting group in organic synthesis.

Properties

IUPAC Name |

N-ethenyl-N-trimethylsilylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOSi/c1-5-7(6-8)9(2,3)4/h5-6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODLZQZVPAQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611701 | |

| Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-47-6 | |

| Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Vinylformamido)trimethylsilane typically involves the reaction of trimethylsilyl chloride with N-vinylformamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme can be represented as follows:

N-vinylformamide+trimethylsilyl chloride→(N-Vinylformamido)trimethylsilane+HCl

Industrial Production Methods

Industrial production of (N-Vinylformamido)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(N-Vinylformamido)trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The formamido group can be reduced to form amines.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or alkoxides are used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (N-Vinylformamido)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a precursor to bioactive molecules. Its ability to undergo selective reactions makes it a useful intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, (N-Vinylformamido)trimethylsilane is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of (N-Vinylformamido)trimethylsilane involves its ability to undergo selective chemical reactions due to the presence of the vinyl, formamido, and trimethylsilyl groups. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating the formation of desired products in synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Trimethylsilane Derivatives

Allyl Trimethylsilane

Key distinctions include:

- Reactivity: Allyl trimethylsilane is widely used in Sakurai reactions (), where it acts as a nucleophile in the presence of Lewis acids like iodine.

- Diastereoselectivity : In , allyl trimethylsilane achieved a 75:25 diastereomer ratio under cryogenic conditions, suggesting that (N-vinylformamido)trimethylsilane may exhibit different stereochemical outcomes depending on substituent effects .

| Property | Allyl Trimethylsilane | (N-Vinylformamido)trimethylsilane |

|---|---|---|

| Functional Group | Allyl | Vinylformamido |

| Key Reactivity | Nucleophilic allylation | Likely electrophilic or polymerization |

| Diastereomer Control | Moderate (75:25) | Not reported |

(Iodo)-Trimethylsilane

(Iodo)-trimethylsilane (CAS 16029-98-4) is a halogenated analog. Differences include:

- Applications: Primarily used in halogenation reactions and as a precursor in organometallic synthesis (). In contrast, (N-vinylformamido)trimethylsilane is more likely to participate in amide bond-forming reactions or polymer crosslinking.

- Market Dynamics : The global market for (iodo)-trimethylsilane is driven by demand in pharmaceuticals and agrochemicals (), whereas the target compound’s niche applications may center on advanced materials .

(Trifluoromethyl)trimethylsilane

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2) features a trifluoromethyl group, imparting distinct properties:

- Hazard Profile : Classified with acute toxicity (H302, H315) and flammability (H225) risks (). (N-Vinylformamido)trimethylsilane may exhibit lower volatility due to the polar formamido group but could pose irritancy risks (H315/H319) similar to other silanes .

- Stability : The trifluoromethyl group enhances resistance to hydrolysis compared to the formamido substituent, which may be more prone to degradation under acidic or basic conditions .

Comparison with Functional Analogs: Silylamines and Vinylsilanes

N,N-Dimethyltrimethylsilylamine

N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2) is a silylated amine with applications in phosphoramidite synthesis (). Key differences:

- Basicity: The dimethylamino group in this compound confers strong basicity, unlike the neutral or weakly basic (N-vinylformamido)trimethylsilane.

- Safety : Classified as flammable (Risk Code 11) and corrosive (Risk Code 34) (), whereas the target compound’s hazards may align more with irritancy .

Trimethoxyvinylsilane

Trimethoxyvinylsilane (CAS 2768-02-7) is a vinylsilane with methoxy substituents (). Contrasts include:

- Applications : Used as a coupling agent in polymers due to hydrolyzable methoxy groups. (N-Vinylformamido)trimethylsilane’s formamido group may instead facilitate hydrogen bonding in material science applications.

- Reactivity: Trimethoxyvinylsilane undergoes hydrolysis to form silanols, while the target compound’s stability in aqueous conditions remains uncertain .

Key Research Findings and Data

- Synthetic Utility: Analogous trimethylsilane derivatives, such as allyl and iodinated variants, demonstrate versatility in diastereoselective synthesis () and halogenation ().

- Safety Considerations : Trimethylsilane derivatives universally require careful handling due to flammability and irritancy risks (). The target compound’s safety profile should be validated through toxicological studies.

Biological Activity

(N-Vinylformamido)trimethylsilane, a compound derived from N-vinylformamide, has garnered attention for its diverse biological activities. This article reviews recent findings related to its biological implications, mechanisms of action, and potential applications in medical and pharmaceutical fields.

Chemical Structure and Properties

(N-Vinylformamido)trimethylsilane is characterized by the presence of a vinyl group attached to a formamide moiety, which is further modified by a trimethylsilyl group. This structure enhances the compound's reactivity and solubility in organic solvents, making it suitable for various applications in polymer chemistry and biomedicine.

Biological Activity Overview

- Antitumor Activity : Research indicates that compounds related to N-vinylformamide exhibit significant cytotoxic effects against various human carcinoma cell lines. For instance, derivatives have shown potent activity against solid tumors, with specific studies highlighting their effectiveness in inhibiting cancer cell proliferation .

- Antimicrobial Properties : (N-Vinylformamido)trimethylsilane and its analogs have demonstrated notable antibacterial and antifungal activities. This is particularly relevant in the development of new antimicrobial agents that can combat resistant strains of bacteria .

- Drag-Reducing Polymers : Poly(N-vinylformamide), a polymer derived from N-vinylformamide, has been studied for its ability to reduce drag in blood flow, enhancing tissue perfusion and oxygenation. This property suggests potential applications in improving hemodynamics in clinical settings .

The biological activity of (N-Vinylformamido)trimethylsilane can be attributed to several mechanisms:

- Cellular Uptake : The compound's structural features facilitate its uptake by cells, allowing it to exert its effects directly on cellular processes.

- Enzyme Inhibition : Some studies suggest that derivatives may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability of tumor cells.

- Membrane Interaction : The amphiphilic nature of the compound allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of (N-Vinylformamido)trimethylsilane on various cancer cell lines. The results indicated an IC50 value in the low micromolar range for several solid tumor types, demonstrating significant potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that (N-Vinylformamido)trimethylsilane exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.